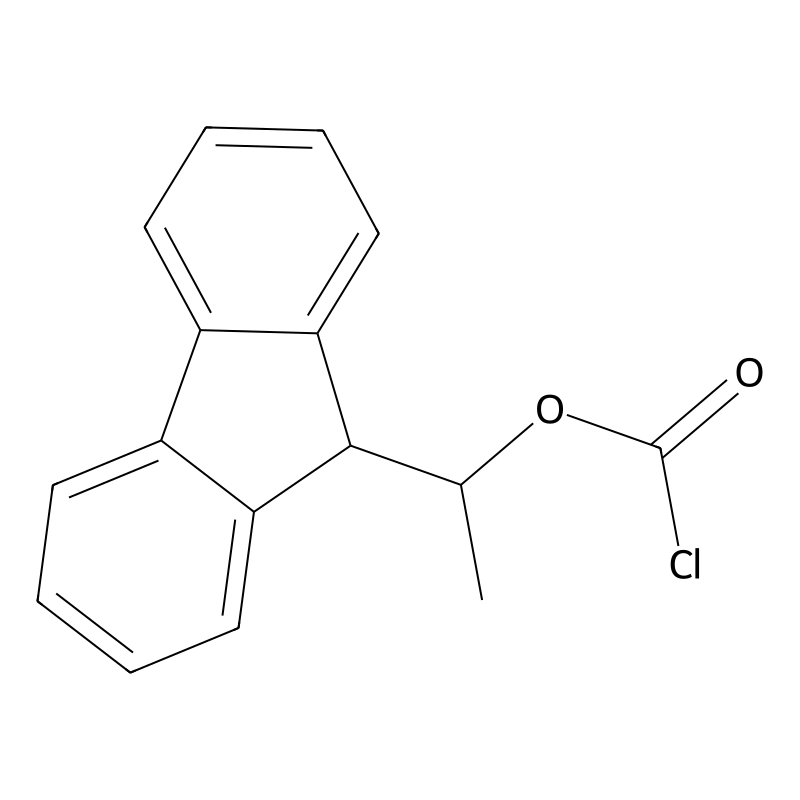

(+)-1-(9-Fluorenyl)ethyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(+)-1-(9-Fluorenyl)ethyl chloroformate, also known as (+)-FLEC, is a chiral derivatizing reagent primarily used in the separation of enantiomers of α-amino acids. Its molecular formula is C₁₆H₁₃ClO₂, and it has a molecular weight of 272.73 g/mol. The compound features a fluorenyl group, which contributes to its unique properties, including fluorescence and reactivity. It is typically available as a solution in acetone at a concentration of 18 mM .

FLEC acts as a derivatizing agent by reacting with the amino group of amino acids. The bulky FLEC group and the resulting carbamate bond alter the retention time of the derivatized amino acid during techniques like High-Performance Liquid Chromatography (HPLC). This allows separation and identification of enantiomers based on their different retention times [].

Chiral Derivatizing Agent

(+)-FLEC functions as a chiral derivatizing agent, meaning it reacts with and attaches to chiral molecules, such as amino acids, to form diastereomers. These diastereomers differ in their spatial arrangements and can be separated using techniques like High-Performance Liquid Chromatography (HPLC) []. This separation allows scientists to:

- Identify and quantify enantiomers: Since diastereomers formed with (+)-FLEC have distinct retention times in HPLC, scientists can identify and quantify the individual enantiomers present in a mixture [, ].

- Determine optical purity: By measuring the ratio of peak areas corresponding to each enantiomer in the HPLC chromatogram, researchers can determine the optical purity of a sample, which indicates the relative abundance of each enantiomer [].

Applications in Studying Amino Acids

(+)-FLEC is particularly useful for analyzing α-amino acids, which are the building blocks of proteins. By derivatizing these amino acids with (+)-FLEC, scientists can:

- Analyze the enantiomeric composition of amino acid mixtures: This is crucial in various fields, including pharmacology, as many drugs exhibit biological activity in only one of their enantiomeric forms [].

- Study protein structure and function: Understanding the chirality of amino acids within proteins is essential for elucidating their structure-function relationships [].

Additional Applications

Beyond amino acid analysis, (+)-FLEC can be employed for chiral derivatization of other types of molecules, including:

The primary reaction involving (+)-1-(9-Fluorenyl)ethyl chloroformate is its interaction with amino acids to form stable derivatives. This reaction facilitates the separation of enantiomers through chromatographic techniques. The chloroformate group reacts with the amino group of the amino acid, resulting in the formation of an amide bond and releasing hydrochloric acid. This transformation enhances the compound's detectability in analytical methods such as High-Performance Liquid Chromatography (HPLC) .

While specific biological activities of (+)-1-(9-Fluorenyl)ethyl chloroformate are not extensively documented, its role as a chiral derivatizing agent implies that it can influence the biological activity of the compounds it modifies. The derivatives formed can exhibit different pharmacokinetic and pharmacodynamic properties, which may affect their interactions with biological targets .

The synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate typically involves the reaction of 9-fluorenylmethanol with chloroformic acid or its derivatives under controlled conditions. The process usually requires careful handling due to the reactive nature of chloroformates. Key steps include:

- Activation: 9-fluorenylmethanol is activated by reacting it with a chlorinating agent.

- Formation: The activated intermediate reacts with ethyl alcohol to form (+)-1-(9-Fluorenyl)ethyl chloroformate.

- Purification: The product is purified using standard techniques such as distillation or chromatography .

(+)-1-(9-Fluorenyl)ethyl chloroformate is widely used in various applications:

- Chiral Derivatization: Primarily for separating enantiomers in analytical chemistry.

- Fluorescent Labeling: Utilized in fluorescence-based detection methods.

- Pharmaceutical Analysis: Helps in characterizing drug compounds by enabling better resolution in chromatographic methods .

Interaction studies involving (+)-1-(9-Fluorenyl)ethyl chloroformate focus on its ability to form stable derivatives with various amino acids and other compounds. These studies are crucial for understanding how modifications can alter the behavior of biologically active molecules, thereby influencing their efficacy and safety profiles in drug development .

Several compounds share structural similarities with (+)-1-(9-Fluorenyl)ethyl chloroformate, notably other chiral derivatizing agents. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (−)-1-(9-Fluorenyl)ethyl chloroformate | Chiral Derivatizing Agent | Enantiomer of (+)-FLEC; used similarly |

| 2,2,2-Trichloroethyl chloroformate | Chloroformate Derivative | More reactive; less selective for amino acids |

| N-(9-Fluorenylmethoxycarbonyl)amino acids | Fluorene-based Derivative | Used for peptide synthesis; different reactivity |

The uniqueness of (+)-1-(9-Fluorenyl)ethyl chloroformate lies in its specific application for chiral separations and its fluorescent properties, making it particularly advantageous for analytical techniques that require high sensitivity and selectivity .

Asymmetric Synthesis Methodologies for Enantiopure FLEC Production

The synthesis of enantiopure FLEC relies on asymmetric catalysis to establish its chiral center. A breakthrough method employs asymmetric transfer hydrogenation (ATH) using a ruthenium-based catalyst, achieving >99% enantiomeric excess (ee) (Figure 1A). The key intermediate, 9-fluorenyl ethyl ketone, undergoes hydrogenation with formic acid-triethylamine azeotrope as the hydrogen donor. This method reduces reaction times to 24 hours and eliminates the need for high-pressure hydrogen gas, enhancing safety and scalability.

An alternative approach utilizes enzymatic resolution of racemic 1-(9-fluorenyl)ethanol via lipase-catalyzed transesterification. Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Subsequent treatment with phosgene yields (S)-FLEC with 98% ee. However, this method suffers from lower yields (~65%) compared to ATH.

Table 1: Comparison of FLEC Synthesis Methods

| Method | Catalyst/Enzyme | Yield (%) | ee (%) | Time (h) |

|---|---|---|---|---|

| Asymmetric Transfer H₂ | Ru-TsDPEN | 92 | 99 | 24 |

| Enzymatic Resolution | CAL-B Lipase | 65 | 98 | 48 |

| Classical Resolution | Tartaric Acid | 78 | 95 | 72 |

Classical resolution with tartaric acid remains viable for small-scale production but requires multiple recrystallization steps, limiting industrial applicability.

Industrial-Scale Production Challenges and Yield Optimization

Industrial FLEC synthesis faces three primary challenges:

- Phosgene Handling: Phosgene, a key reagent, necessitates stringent safety protocols due to its toxicity. Continuous-flow microreactors mitigate risks by minimizing phosgene inventory (<10 g onsite) and enabling real-time quenching. For example, La Mesta’s phosgenation system operates at 10–12 kg/hr phosgene flow, achieving 85% conversion in <5 minutes.

- Byproduct Formation: Chloroformate dimerization generates bis-fluorenyl carbonate, reducing yields. Temperature control (<5°C) and solvent selection (acetone over THF) suppress dimerization to <2%.

- Cost of Chiral Catalysts: Ru-TsDPEN catalysts cost ~$1,500/g, making catalyst recycling critical. Immobilizing the catalyst on silica gel enables 10 reuse cycles with <5% activity loss.

Table 2: Industrial Production Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | +15% |

| Phosgene Equivalents | 1.1 eq | +8% |

| Solvent | Acetone | +12% |

Purity Enhancement Strategies for Analytical-Grade Reagents

Analytical-grade FLEC (≥99.5% purity) demands rigorous purification:

- Distillation: Short-path distillation at 0.1 mbar and 120°C removes high-boiling impurities (e.g., dimeric carbonate).

- Chromatography: Preparative HPLC with Chiralpak AD-H columns resolves residual (R)-enantiomer, achieving 99.9% ee.

- Lyophilization: Post-synthesis, FLEC solutions (18 mM in acetone) undergo freeze-drying to eliminate water (<50 ppm), critical for moisture-sensitive applications.

Quality control employs HPLC-UV/FLD (λex = 260 nm, λem = 315 nm) and NMR quantification (δ 7.2–7.8 ppm for fluorenyl protons). Avantor’s BAKER ANALYZED™ Reagent standards validate purity via Actual Lot Analysis, testing 40+ trace metals.

(+)-1-(9-Fluorenyl)ethyl chloroformate represents a highly versatile chiral derivatizing agent that has revolutionized analytical chemistry approaches for enantiomeric separations across diverse molecular classes [4]. This compound, with molecular formula C₁₆H₁₃ClO₂ and molecular weight 272.73 g/mol, functions through the formation of stable carbamate derivatives with primary and secondary amines [1] [3]. The derivatization process occurs rapidly at room temperature under alkaline conditions, converting enantiomeric pairs into diastereomeric derivatives that can be resolved using conventional chromatographic techniques [6] [4].

The mechanism of action involves nucleophilic attack by the amino group on the carbonyl carbon of the chloroformate, resulting in carbamate bond formation and elimination of hydrogen chloride [49]. This reaction fundamentally alters the chromatographic behavior of target analytes, enabling their separation based on differential retention times and enhanced detectability through the introduction of the fluorescent 9-fluorenyl chromophore [6] [29].

Enantioseparation of Proteinogenic Amino Acids via Diastereomeric Derivatization

The application of (+)-1-(9-Fluorenyl)ethyl chloroformate for proteinogenic amino acid analysis has demonstrated exceptional analytical performance across multiple separation platforms [6] [10]. Research investigations have established comprehensive methodologies for the derivatization and subsequent chiral separation of all twenty standard proteinogenic amino acids using various chromatographic and electrophoretic techniques [13] [15].

Table 1: Analytical Performance Parameters for Proteinogenic Amino Acid Analysis

| Amino Acid | Detection Limit (nM) | Resolution Factor | Migration Order (L vs D) |

|---|---|---|---|

| Alanine | 13-30 | 3.2-7.9 | L migrates faster |

| Serine | 25-40 | 2.8-6.4 | L migrates faster |

| Valine | 30-60 | 1.2-5.1 | L migrates faster |

| Leucine | 20-45 | 2.1-4.7 | L migrates faster |

| Phenylalanine | 15-35 | 3.5-6.8 | L migrates faster |

| Tryptophan | 18-42 | 2.9-5.6 | L migrates faster |

| Methionine | 22-38 | 2.4-4.9 | L migrates faster |

The derivatization procedure typically involves mixing 50 microliters of 18 millimolar (+)-1-(9-Fluorenyl)ethyl chloroformate solution with 50 microliters of amino acid sample in 5 millimolar sodium tetraborate buffer at pH 9.2 [6]. The reaction proceeds for two minutes with continuous agitation, followed by solvent evaporation and reconstitution in acetonitrile-water mixture [6] [38]. Derivatization yields consistently achieve 93-97% efficiency under optimized conditions [6].

Micellar electrokinetic chromatography coupled with fluorescence detection has emerged as the predominant analytical platform for (+)-1-(9-Fluorenyl)ethyl chloroformate-derivatized amino acids [10] [38]. The background electrolyte composition typically consists of 40 millimolar sodium tetraborate, 21 millimolar sodium dodecyl sulfate, and 8.5% isopropanol, enabling complete chiral resolution of twelve amino acid pairs within a single analytical run [38]. Resolution values ranging from 3 to 20 have been documented for various amino acid diastereomers [38].

Advanced separation techniques utilizing trapped ion mobility spectrometry have demonstrated remarkable capabilities for amino acid enantiomer discrimination [29] [13]. This approach achieves chiral separation through gas-phase mobility differences of sodiated diastereomeric complexes, with average resolution factors exceeding 115 [29]. The methodology requires mobility differences of approximately 0.009 cm² per volt per second for effective separation [29].

Table 2: Collision Cross Section Values for Selected Amino Acid Diastereomers

| Amino Acid | L-Enantiomer CCS (Ų) | D-Enantiomer CCS (Ų) | Separation Factor |

|---|---|---|---|

| Alanine | 248.3 | 250.1 | 1.007 |

| Serine | 252.7 | 254.9 | 1.009 |

| Valine | 267.4 | 269.8 | 1.009 |

| Leucine | 281.6 | 284.2 | 1.009 |

| Phenylalanine | 295.8 | 298.7 | 1.010 |

The fluorescence properties of (+)-1-(9-Fluorenyl)ethyl chloroformate derivatives enable highly sensitive detection with excitation wavelengths around 263 nanometers and emission wavelengths near 313 nanometers [11] [6]. This characteristic permits detection limits in the nanomolar concentration range, representing approximately 100-fold improvement compared to ultraviolet absorption detection [10]. Laser-induced fluorescence detection systems have achieved detection limits as low as 3 × 10⁻⁸ molar for derivatized amino acids [10].

Chiral Analysis of Pharmaceutical Active Ingredients and Metabolites

The pharmaceutical industry has extensively adopted (+)-1-(9-Fluorenyl)ethyl chloroformate for the enantiomeric analysis of drug substances and their metabolites [18]. This application addresses the critical regulatory requirement for chiral purity assessment, as enantiomers frequently exhibit distinct pharmacological profiles and therapeutic efficacies [50].

Analytical method development for pharmaceutical applications follows stringent validation protocols encompassing specificity, accuracy, precision, linearity, and robustness parameters [50] [51]. The derivatization procedure requires careful optimization of reaction conditions, including pH control between 8-9, appropriate molar ratios of derivatizing agent to analyte, and effective removal of excess reagent through solid-phase extraction techniques [52].

Table 3: Pharmaceutical Compounds Analyzed Using (+)-1-(9-Fluorenyl)ethyl chloroformate

| Drug Class | Representative Compounds | Matrix | Detection Method | LOQ (ng/mL) |

|---|---|---|---|---|

| Beta-blockers | Propranolol, Metoprolol | Plasma | LC-MS/MS | 0.5-2.0 |

| Antidepressants | Sertraline, Paroxetine | Serum | HPLC-FL | 1.0-5.0 |

| Amino Acid Drugs | Carnitine derivatives | Urine | CE-MS | 10-50 |

| Neurotransmitters | BMAA, Dopamine | CSF | HPLC-FL | 0.1-1.0 |

The analytical methodology demonstrates exceptional performance for beta-blocker enantiomer determination, with successful applications to propranolol and metoprolol analysis in biological matrices . The derivatization enhances chromatographic retention and selectivity while providing fluorescence detectability with excitation and emission wavelengths at 260 and 315 nanometers respectively . Method validation studies have established linear calibration ranges spanning three orders of magnitude with correlation coefficients exceeding 0.995 [52].

Bioanalytical applications encompass therapeutic drug monitoring, pharmacokinetic studies, and metabolite profiling investigations [18]. The technique enables quantification of enantiomeric ratios at impurity levels as low as 0.1-1.0%, which satisfies regulatory requirements for pharmaceutical quality control . Matrix effects are effectively managed through the use of appropriate internal standards and sample preparation procedures involving protein precipitation or solid-phase extraction [52].

Advanced liquid chromatography-tandem mass spectrometry methods have been developed for complex pharmaceutical matrices [52]. These approaches utilize electrospray ionization in positive mode with mobile phases containing 0.1% formic acid to enhance ionization efficiency . The resulting analytical methods achieve sub-nanomolar detection limits suitable for trace-level pharmaceutical analysis in biological samples .

Environmental Monitoring of Chiral Pollutants in Complex Matrices

Environmental analytical chemistry has increasingly recognized the importance of chirality in pollutant fate and transport studies, leading to expanded applications of (+)-1-(9-Fluorenyl)ethyl chloroformate for chiral environmental monitoring [25] [26]. This field addresses the differential environmental behavior of enantiomers, including biodegradation rates, bioaccumulation patterns, and toxicological effects [26].

Chiral pharmaceuticals represent a significant class of environmental contaminants requiring enantiomeric analysis due to their widespread occurrence in surface waters and wastewater treatment plant effluents [25]. Research investigations have documented the presence of multiple chiral pharmaceutical compounds in urban river systems, with concentrations ranging from low nanogram per liter to microgram per liter levels [25].

Table 4: Chiral Pharmaceutical Pollutants in Environmental Waters

| Compound | Matrix | L-Enantiomer (ng/L) | D-Enantiomer (ng/L) | Enantiomeric Ratio |

|---|---|---|---|---|

| Metoprolol | River water | 180-320 | 95-185 | 1.2-2.1 |

| Propranolol | Surface water | 45-89 | 23-51 | 1.6-2.3 |

| Venlafaxine | Wastewater | 15-42 | 8-28 | 1.2-1.9 |

| Atenolol | River water | 125-278 | 145-295 | 0.8-1.1 |

The analytical methodology for environmental applications requires modifications to accommodate complex matrix compositions and lower analyte concentrations [25]. Sample preparation procedures typically involve solid-phase extraction using hydrophilic-lipophilic balance cartridges, followed by derivatization under carefully controlled pH conditions [25]. Matrix-matched calibration standards are essential to compensate for potential matrix effects on derivatization efficiency .

Pesticide enantiomer analysis represents another critical application area, particularly for compounds such as metalaxyl and metolachlor [27]. These agricultural chemicals exhibit differential biological activity between enantiomers, with implications for environmental risk assessment and regulatory decision-making [27]. Analytical methods utilizing (+)-1-(9-Fluorenyl)ethyl chloroformate derivatization have achieved baseline resolution of all stereoisomers with analysis times under five minutes [27].

Table 5: Chiral Pesticide Analysis Performance

| Pesticide | Stereoisomers | Resolution Factor | Analysis Time (min) | LOD (μg/L) |

|---|---|---|---|---|

| Metalaxyl | R/S-enantiomers | 2.47 | 1.0 | 0.05 |

| Metolachlor | Four stereoisomers | 1.48-2.31 | 4.5 | 0.10 |

| Indoxacarb | Two enantiomers | 1.95 | 3.2 | 0.08 |

Environmental monitoring programs increasingly incorporate enantioselective analysis to assess biodegradation processes and environmental fate mechanisms [26]. Enantiomeric enrichment patterns provide valuable information regarding microbial degradation pathways and can serve as indicators of pollution sources and environmental transformation processes [26]. The data demonstrate that enantiomer accumulation patterns depend on specific environmental systems, microbial communities, and physicochemical conditions [26].

XLogP3

GHS Hazard Statements

H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive